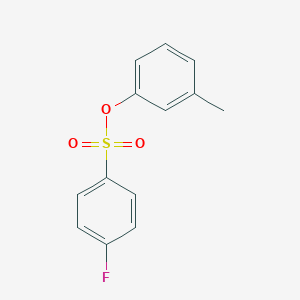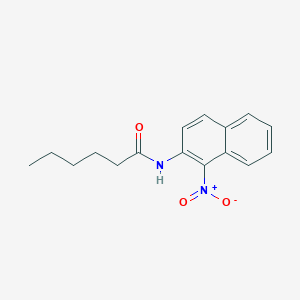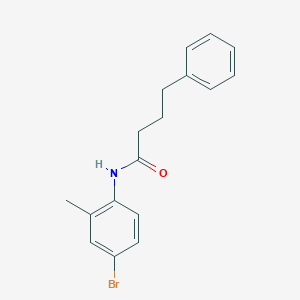
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide, also known as Bromantane, is a synthetic compound that belongs to the adamantane family. It was first synthesized in Russia in the 1980s for its potential use as an anti-anxiety and anti-depressant medication. Since then, it has gained popularity in the scientific community for its various therapeutic properties.
Wirkmechanismus
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide works by modulating the levels of various neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It also enhances the activity of the adenosine triphosphate (ATP) system, which is responsible for providing energy to the body's cells.
Biochemical and physiological effects:
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide has been found to improve cognitive function, increase physical endurance, and reduce fatigue. It has also been shown to have a positive effect on mood and anxiety levels. Additionally, it has been found to have antioxidant and anti-inflammatory properties.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-(4-bromo-2-methylphenyl)-4-phenylbutanamide in lab experiments is its relatively low toxicity and lack of significant side effects. However, its high cost and limited availability may make it difficult to use in large-scale studies.
Zukünftige Richtungen
There are several potential future directions for research on N-(4-bromo-2-methylphenyl)-4-phenylbutanamide. One area of interest is its potential use in the treatment of neurodegenerative diseases. Additionally, further studies could explore its effects on athletic performance and its potential as a treatment for chronic fatigue syndrome. Finally, research could investigate the optimal dosages and administration methods for N-(4-bromo-2-methylphenyl)-4-phenylbutanamide to maximize its therapeutic potential.
Synthesemethoden
The synthesis of N-(4-bromo-2-methylphenyl)-4-phenylbutanamide involves the reaction of 2-bromo-4-methylphenol with 4-phenylbutanoyl chloride in the presence of a base such as triethylamine. The resulting compound is then purified through recrystallization.
Wissenschaftliche Forschungsanwendungen
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide has been extensively studied for its therapeutic potential in various medical conditions. It has been found to have anxiolytic, anti-depressant, and anti-fatigue effects. It has also been studied for its neuroprotective properties and potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
Molekularformel |
C17H18BrNO |
|---|---|
Molekulargewicht |
332.2 g/mol |
IUPAC-Name |
N-(4-bromo-2-methylphenyl)-4-phenylbutanamide |
InChI |
InChI=1S/C17H18BrNO/c1-13-12-15(18)10-11-16(13)19-17(20)9-5-8-14-6-3-2-4-7-14/h2-4,6-7,10-12H,5,8-9H2,1H3,(H,19,20) |
InChI-Schlüssel |
SFRWWIUXQFRTRQ-UHFFFAOYSA-N |
SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC2=CC=CC=C2 |
Kanonische SMILES |
CC1=C(C=CC(=C1)Br)NC(=O)CCCC2=CC=CC=C2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




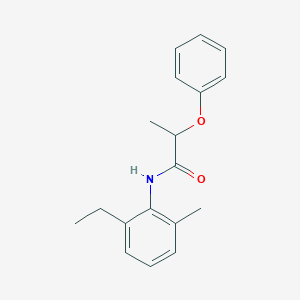
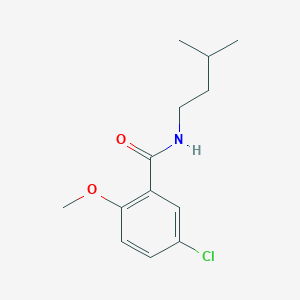
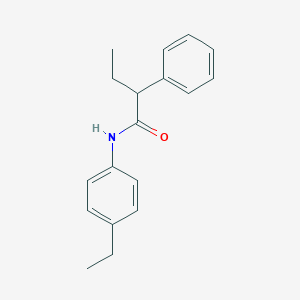

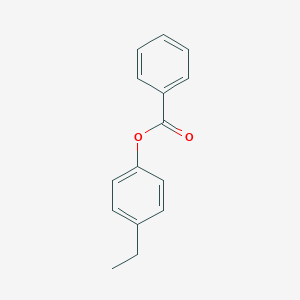
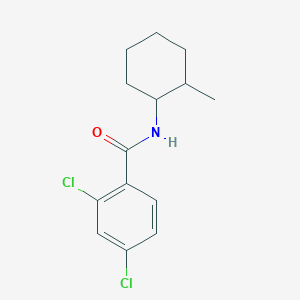
![N-[4-(acetylamino)phenyl]octanamide](/img/structure/B291053.png)
![N-[4-(dimethylamino)phenyl]octanamide](/img/structure/B291054.png)
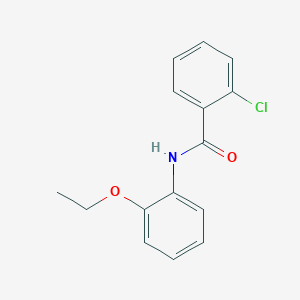
![N-[4-(diethylamino)phenyl]octanamide](/img/structure/B291056.png)
